molecular formula C22H42O4 B1670693 Dioctyl adipate CAS No. 123-79-5

Dioctyl adipate

Cat. No.: B1670693
CAS No.: 123-79-5
M. Wt: 370.6 g/mol
InChI Key: NEHDRDVHPTWWFG-UHFFFAOYSA-N
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Description

Dioctyl adipate is an organic compound with the chemical formula (CH₂CH₂CO₂C₈H₁₇)₂. It is a colorless to yellowish oily liquid primarily used as a plasticizer. This compound is known for its low-temperature flexibility, making it a valuable additive in various industrial applications .

Mechanism of Action

Target of Action

Dioctyl Adipate (DOA) is primarily targeted at polymers, including PVC . It is used as a plasticizer, which means it is incorporated into plastics to increase their flexibility, workability, and deformability .

Mode of Action

DOA works by embedding itself in between the chains of polymers, increasing the distance between them. This increased spacing reduces the intermolecular forces between the polymer chains, allowing them to slide past each other more easily. This results in an overall increase in the flexibility and workability of the material .

Biochemical Pathways

The biochemical pathways involved in the action of DOA are primarily related to its production and breakdown. DOA is synthesized through the esterification of adipic acid and 2-ethylhexanol . When subjected to thermal-oxidation, DOA undergoes degradation and polymerization, forming carboxylic acids and low molecular weight monoesters .

Pharmacokinetics

For instance, DOA is a colorless, oily liquid that is sparingly soluble in water . These properties would affect its distribution and elimination if it were to enter the body or the environment.

Result of Action

The primary result of DOA’s action is the increased flexibility and workability of the materials it is added to. It imparts flexibility to polymers, allowing for easy bending, shaping, and molding during production . Additionally, the thermal-oxidation of DOA base oil was observed to increase the kinematic viscosity .

Action Environment

The efficacy and stability of DOA can be influenced by environmental factors such as temperature. DOA maintains flexibility even at low temperatures, ensuring optimal performance in cold environments . At high temperatures, doa can undergo thermal-oxidation, leading to changes in its physicochemical properties .

Biochemical Analysis

Biochemical Properties

Dioctyl adipate plays a significant role in biochemical reactions, particularly as a plasticizer that enhances the flexibility and durability of polymers. In biochemical contexts, this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds in this compound, leading to the formation of adipic acid and 2-ethylhexanol. These interactions are crucial for the metabolism and degradation of this compound in biological systems .

Cellular Effects

This compound influences various cellular processes and functions. Studies have shown that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been linked to changes in the expression of genes involved in lipid metabolism and oxidative stress responses. Additionally, this compound can impact cellular energy production by altering mitochondrial function and increasing the production of reactive oxygen species . These effects highlight the potential of this compound to modulate cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, such as lipases. This inhibition can lead to the accumulation of lipids within cells, affecting cellular lipid homeostasis . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo thermal-oxidative degradation when exposed to high temperatures and oxidative environments. This degradation leads to the formation of carboxylic acids and low molecular weight monoesters, which can impact the physicochemical properties of this compound . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in lipid metabolism and oxidative stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound do not cause significant adverse effects. High doses of this compound can lead to toxic effects, including hepatocellular adenoma and carcinoma in mice . Additionally, dose-related body weight reduction and hepatic peroxisome proliferation have been observed in animal studies. These findings suggest that while this compound is relatively safe at low doses, high doses can pose toxicological risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its hydrolysis by esterases. The hydrolysis of this compound results in the formation of adipic acid and 2-ethylhexanol, which are further metabolized by cellular enzymes. Adipic acid enters the tricarboxylic acid (TCA) cycle, where it is converted into energy through oxidative phosphorylation. 2-Ethylhexanol undergoes oxidation to form 2-ethylhexanoic acid, which is further metabolized and excreted . These metabolic pathways highlight the role of this compound in cellular energy production and detoxification.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments. Additionally, this compound can interact with transport proteins and binding proteins, facilitating its distribution within the body . The accumulation of this compound in specific tissues, such as adipose tissue and the liver, can influence its biological effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by its lipophilic properties and interactions with cellular components. This compound is primarily localized in lipid droplets, endoplasmic reticulum, and mitochondria. Its presence in these organelles can affect their function, particularly in lipid metabolism and energy production . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctyl adipate is synthesized through the esterification of adipic acid with octanol. The process involves heating adipic acid and octanol in the presence of a catalyst, typically a solid superacid resin, to facilitate the reaction. The reaction mixture is refluxed for about 140 minutes, followed by cooling and separation of the catalyst and ester layer. The product is then purified through reduced pressure distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of solid superacid resin catalysts is preferred due to their high esterification rate, good selectivity, ease of separation from the product, and environmental friendliness .

Scientific Research Applications

Dioctyl adipate has a wide range of applications in scientific research and industry. It is commonly used as a plasticizer in the production of flexible films, sheets, cables, and wires. Its low-temperature flexibility makes it ideal for use in cold-resistant agricultural films, synthetic leather, and packaging films for frozen foods .

In addition to its industrial applications, this compound is also used in the synthesis of biodegradable plasticizers. Research has shown that this compound exhibits reduced toxicity and a short biodegradation period, making it an environmentally friendly alternative to traditional phthalate plasticizers .

Comparison with Similar Compounds

Dioctyl adipate is often compared with other plasticizers such as bis(2-ethylhexyl) adipate, dioctyl phthalate, and dibutyl phthalate. While all these compounds serve as plasticizers, this compound is unique in its low-temperature flexibility and reduced toxicity . Similar compounds include:

This compound stands out due to its environmental benefits and suitability for applications requiring low-temperature performance.

Properties

IUPAC Name

dioctyl hexanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H42O4/c1-3-5-7-9-11-15-19-25-21(23)17-13-14-18-22(24)26-20-16-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHDRDVHPTWWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
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DSSTOX Substance ID

DTXSID2021606
Record name Dioctyl hexanedioate
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Molecular Weight

370.6 g/mol
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Physical Description

Liquid, Colorless or very pale amber liquid; [HSDB], Clear colourless liquid; Slight fatty aroma
Record name Hexanedioic acid, 1,6-dioctyl ester
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Record name Di-n-octyl adipate
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

Normal Boiling Point: 404.84 °C (687 K), 396.00 to 398.00 °C. @ 760.00 mm Hg
Record name DI-N-OCTYL ADIPATE
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Record name Dioctyl hexanedioate
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Solubility

INSOL IN WATER @ 25 °C; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS; SOL IN MOST ORGANIC SOLVENTS, In water, 0.78 mg/l @ 22 °C, 0.78 mg/L @ 22 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/
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Density

1.2145X10+8 kmol/cu m @ 7.49 °C (280.65 K), 0.924-0.930 (20°)
Record name DI-N-OCTYL ADIPATE
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1946/
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Vapor Pressure

0.00000085 [mmHg], 8.50X10-7 mm Hg @ 20 °C
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Color/Form

COLORLESS OR VERY PALE AMBER LIQUID, Clear liquid

CAS No.

123-79-5
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Melting Point

7.49 °C (280.65 K), 9.5 - 9.8 °C
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Record name Dioctyl hexanedioate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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